2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide, also known as ACTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antitumor Activity
Compounds with structures similar to "2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide" have been synthesized and evaluated for their antitumor activities. Studies have shown that some of these compounds exhibit promising inhibitory effects on various cancer cell lines, suggesting their potential as antitumor agents. The synthesis processes often involve reactions of specific precursor compounds with various reagents to form heterocyclic compounds, which are then tested for their biological activities (Albratty, El-Sharkawy, & Alam, 2017).
Antimicrobial and Antifungal Properties
Research has also focused on the antimicrobial and antifungal properties of these compounds. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and their evaluation against various bacterial and fungal strains have shown that most of the tested compounds display promising antimicrobial activities at low minimum inhibition concentrations (MICs). This suggests their potential use in fighting microbial infections (Rezki, 2016).
properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6OS2/c14-19-11(9-4-2-1-3-5-9)17-18-13(19)22-8-10(20)16-12-15-6-7-21-12/h6-7,9H,1-5,8,14H2,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJYTVWARLIHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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